molecular formula C12H13ClIN B12544811 7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide CAS No. 654069-86-0

7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide

Cat. No.: B12544811
CAS No.: 654069-86-0
M. Wt: 333.59 g/mol
InChI Key: VOSAKFGTHSFIOA-UHFFFAOYSA-M
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Description

7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide is a chemical compound with the molecular formula C12H13ClIN. It is known for its unique structure, which includes a quinoline ring substituted with chlorine, ethyl, and methyl groups. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide typically involves the alkylation of 7-chloro-2-methylquinoline with ethyl iodide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium thiocyanate are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. It can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to interfere with cellular processes makes it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-methylquinolinium iodide
  • 7-Chloroquinoline
  • 2-Methylquinoline

Uniqueness

Compared to similar compounds, 7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorine substitution at the 7-position and the presence of both ethyl and methyl groups make it a versatile compound for various applications.

Properties

CAS No.

654069-86-0

Molecular Formula

C12H13ClIN

Molecular Weight

333.59 g/mol

IUPAC Name

7-chloro-1-ethyl-2-methylquinolin-1-ium;iodide

InChI

InChI=1S/C12H13ClN.HI/c1-3-14-9(2)4-5-10-6-7-11(13)8-12(10)14;/h4-8H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

VOSAKFGTHSFIOA-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(C=CC2=C1C=C(C=C2)Cl)C.[I-]

Origin of Product

United States

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